(3-Cyclopropylphenyl)methanamine hydrochloride
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Overview
Description
(3-Cyclopropylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H14ClN It is a hydrochloride salt of (3-Cyclopropylphenyl)methanamine, which is characterized by the presence of a cyclopropyl group attached to a phenyl ring, and an amine group bonded to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylphenyl)methanamine hydrochloride typically involves the following steps:
Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to form cyclopropylbenzene.
Nitration: Cyclopropylbenzene is then nitrated to produce 3-nitrocyclopropylbenzene.
Reduction: The nitro group in 3-nitrocyclopropylbenzene is reduced to an amine group, yielding (3-Cyclopropylphenyl)methanamine.
Formation of Hydrochloride Salt: Finally, (3-Cyclopropylphenyl)methanamine is reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3-Cyclopropylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of (3-Cyclopropylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Phenylpropyl)amine Hydrochloride: Similar structure but lacks the cyclopropyl group.
(3-Cyclopropylphenyl)ethanamine Hydrochloride: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness: (3-Cyclopropylphenyl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-cyclopropylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-2-1-3-10(6-8)9-4-5-9;/h1-3,6,9H,4-5,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWAQCLYWJSYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404561-78-9 |
Source
|
Record name | (3-cyclopropylphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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